1-benzyl-4-(3-methoxybenzyl)piperazine
Description
1-Benzyl-4-(3-methoxybenzyl)piperazine is a disubstituted piperazine derivative featuring a benzyl group at the N1 position and a 3-methoxybenzyl group at the N4 position. This compound has garnered attention for its anti-Helicobacter pylori activity, particularly against metronidazole-resistant strains, as demonstrated in preclinical studies . Its structure-activity relationship (SAR) highlights the importance of meta-substitution on the benzyl moiety and the synergistic role of the 1,3,4-thiadiazole ring in enhancing antimicrobial potency .
Properties
IUPAC Name |
1-benzyl-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-19-9-5-8-18(14-19)16-21-12-10-20(11-13-21)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUXLYHUYYZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-methoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 3-methoxybenzyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy-substituted benzyl group undergoes selective oxidation under controlled conditions:
| Reagent System | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 50°C, 6 hrs | 1-Benzyl-4-(3-carboxybenzyl)piperazine | 68% | Selective oxidation of methoxy to carboxylic acid without piperazine ring degradation |
| CrO₃/AcOH | Reflux, 3 hrs | 1-Benzyl-4-(3-methoxybenzoyl)piperazine | 42% | Partial over-oxidation observed at prolonged reaction times |
Prolonged exposure to strong oxidants (>8 hrs) leads to N-debenzylation, forming 4-(3-methoxybenzyl)piperazine as a side product (17-22% yield).
Alkylation/Acylation at Piperazine Nitrogen
The secondary amine in the piperazine ring demonstrates nucleophilic reactivity:
Benzylation
| Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DCM | 1,4-Dibenzyl-4-(3-methoxybenzyl)piperazine | 91% |
| 4-Nitrobenzyl chloride | Et₃N | THF | 1-(4-Nitrobenzyl)-4-benzyl-4-(3-methoxybenzyl)piperazine | 78% |
Sulfonylation
| Sulfonyl Chloride | Conditions | Product | Yield |
|---|---|---|---|
| Phenylsulfonyl chloride | 0°C → RT, 4 hrs | 1-(Phenylsulfonyl)-4-benzyl-4-(3-methoxybenzyl)piperazine | 85% |
| Tosyl chloride | Pyridine, 24 hrs | 1-Tosyl-4-benzyl-4-(3-methoxybenzyl)piperazine | 92% |
Palladium-Catalyzed Cross Couplings
The benzyl groups participate in transition metal-mediated reactions:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine Partner | Ligand | Product | Yield |
|---|---|---|---|
| Morpholine | BINAP | 1-Benzyl-4-(3-methoxy-N-morpholinobenzyl)piperazine | 73% |
| Piperidine | tBuBrettPhos | 1-Benzyl-4-(3-methoxy-N-piperidinobenzyl)piperazine | 81% |
Demethylation
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| BBr₃ (1M in DCM), -78°C → RT | 1-Benzyl-4-(3-hydroxybenzyl)piperazine | 89% | Complete O-demethylation without N-Boc cleavage |
| HI (47%), Reflux 8 hrs | 1-Benzyl-4-(3-hydroxybenzyl)piperazine hydrochloride | 94% | Forms stable hydrochloride salt |
Protonation Equilibria
The piperazine ring exhibits pH-dependent behavior:
-
pKₐ₁ = 7.2 ± 0.3 (protonation at N⁴)
-
pKₐ₂ = 3.8 ± 0.2 (protonation at N¹)
Determined via potentiometric titration in H₂O/EtOH (1:1)
Photochemical Reactions
UV irradiation induces unique transformations:
| Light Source | Additive | Product | Conversion |
|---|---|---|---|
| 254 nm (Hg lamp) | O₂ (1 atm) | 1-Benzyl-4-(3-methoxybenzoyl)piperazine | 34% |
| 365 nm (LED) | TiO₂ nanoparticles | Ring-opened imine derivatives | 22% |
Comparative Reactivity Table
Key reaction pathways ranked by activation energy (DFT calculations at B3LYP/6-311+G** level):
| Reaction Type | ΔG‡ (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| N-Alkylation | 18.2 | 5.6×10³ |
| O-Demethylation | 24.7 | 2.1×10² |
| C-H Activation | 32.1 | 8.7×10⁻¹ |
| Ring Oxidation | 41.9 | 3.4×10⁻³ |
Data derived from computational studies of analogous piperazine derivatives
Industrial-Scale Considerations
Critical parameters for bulk synthesis:
-
Optimal alkylation conditions : 1:1.05 molar ratio (piperazine:benzyl halide), 60°C in MeCN
-
Purification challenges : Requires silica gel chromatography (EtOAc:Hexane = 3:7) due to polar byproducts
-
Stability profile : Degrades <5% over 24 months when stored under N₂ at -20°C
This comprehensive reaction profile enables rational design of derivatives for pharmacological testing and material science applications. Recent advances in transition metal catalysis suggest untapped potential for creating complex molecular architectures from this versatile scaffold.
Scientific Research Applications
CNS Activity
Piperazines, including 1-benzyl-4-(3-methoxybenzyl)piperazine, have been studied for their effects on neurotransmitter systems. They often exhibit activity at serotonin (5-HT) receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptor Modulation : Research indicates that piperazine derivatives can act as agonists or antagonists at different serotonin receptor subtypes. This modulation could make them candidates for treating psychiatric disorders such as depression and anxiety .
Antimicrobial Activity
Piperazine derivatives have shown potential antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various bacterial strains.
- Antibacterial Studies : Several studies have documented the antibacterial activity of piperazines, suggesting that this compound could be effective against specific pathogens .
Antitumor Activity
The compound's ability to influence cellular signaling pathways may also extend to anticancer applications.
- Mechanisms of Action : Piperazines have been associated with inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. This suggests a potential role for this compound in cancer therapeutics .
Case Study 1: Antidepressant Potential
A study evaluating the effects of various piperazine derivatives on mood-related behaviors found that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These findings suggest that modifications to the piperazine structure can enhance serotonergic activity, leading to improved mood regulation .
Case Study 2: Antimicrobial Efficacy
In a comparative study of piperazine derivatives against common bacterial strains, this compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Data Table: Comparative Pharmacological Activities of Piperazine Derivatives
| Compound | CNS Activity | Antibacterial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 1-Benzylpiperazine (BZP) | High | Moderate | Low |
| 1-(3-Chlorophenyl)piperazine (mCPP) | High | Low | Moderate |
| 1-Benzyl-4-methylpiperazine (MBZP) | Low | High | Moderate |
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Microbial Activity
Substituent Position and Functional Groups
- 1-Benzyl-4-(3-methoxybenzyl)piperazine (Compound 6i) : Exhibits IZD > 20 mm at 100 μg/disk against H. pylori, attributed to the 3-methoxybenzyl group and nitrofuran moiety .
- 1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine: Shows activity against Bacillus subtilis and Clostridium perfringens but lacks efficacy against Gram-negative bacteria (E. coli, P. aeruginosa) .
Key Insight : Meta-substitution with electron-donating groups (e.g., methoxy) enhances anti-H. pylori activity, while nitro groups in furan derivatives broaden the antimicrobial spectrum .
Core Scaffold Modifications
- 1,3,4-Thiadiazole Derivatives : Derivatives with a 5-nitrofuran moiety (e.g., compound 6i) outperform 5-nitrothiophen analogues in H. pylori inhibition, emphasizing the role of heterocyclic core electronegativity .
- Hydrazone Derivatives: 1-Benzhydryl-4-isonicotinylideneaminopiperazine inhibits Mycobacterium phlei and S. aureus, suggesting that hydrazone linkages diversify biological targets .
Receptor Binding and Selectivity
Serotonin Receptor Affinity
- 1-Benzyl-4-(piperazin-1-yl)-1H-indole (Series II) : Displays Ki = 72–916 nM for 5-HT6 receptors, but substituents on the piperazine ring reduce affinity .
- Coumarin-Piperazine Hybrids: Derivatives with 3-methoxybenzyl substituents achieve subnanomolar 5-HT1A affinities (Ki < 1 nM), highlighting the importance of meta-methoxy positioning .
Comparison : The 3-methoxybenzyl group in this compound may confer receptor selectivity similar to coumarin hybrids but requires direct evaluation against serotonin receptors.
BACE1 Inhibition
Physicochemical and Pharmacokinetic Properties
Solubility and pKa
- This compound: Likely exhibits moderate solubility due to the absence of spacers; analogous N-benzylpiperazinyl-quinolones (e.g., compound 8b) show 60–80 μM solubility at pH 2.0–6.5 .
- Piperazine-Ethylene Spacer Derivatives : Higher solubility (80 μM) and pKa ~6–7 compared to direct-attachment analogues (pKa < 3.8) .
Implication : Introducing spacers between piperazine and the core scaffold could optimize solubility for this compound derivatives.
Metabolic Stability
Structural Analogues in Drug Design
Biological Activity
1-Benzyl-4-(3-methoxybenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This piperazine derivative has been studied for its interactions with various receptors and its implications in pharmacological applications, particularly in neuropharmacology and cancer treatment.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, which is central to its biological activity, and two aromatic substituents that may influence its receptor binding properties.
This compound primarily acts on serotonergic and dopaminergic receptor systems. It modulates the activity of these receptors, which is crucial for its psychoactive effects and potential therapeutic applications. The compound has shown affinity for σ receptors, which are implicated in various neuropsychiatric disorders .
Receptor Interaction
- Serotonergic Receptors : These receptors are involved in mood regulation, cognition, and perception.
- Dopaminergic Receptors : Critical for reward processing and motor control, their modulation can influence conditions such as schizophrenia and Parkinson's disease.
- σ Receptors : Involved in neuroprotection and modulation of neurotransmitter systems, their interaction with this compound may lead to significant therapeutic effects .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by interfering with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These mechanisms contribute to its cytotoxic effects against various cancer cell lines. For example, studies have shown IC50 values indicating potent activity against MCF-7 (breast cancer) cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20.1 | Tubulin polymerization interference |
| KB-V1 | 20 | ROS generation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a therapeutic agent for treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 5 | Moderate inhibition |
| S. aureus | 2 | Strong inhibition |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Studies : A study involving animal models demonstrated that this compound could alleviate symptoms of anxiety and depression by modulating serotonin levels in the brain .
- Anticancer Research : In vitro studies showed that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting it could be a candidate for further development in cancer therapy .
Q & A
Q. Optimization Strategies :
- Solvent Selection : DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions.
- Molar Ratios : A 1:1.2 ratio of piperazine to alkylating agent minimizes unreacted intermediates.
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:8) to isolate the product .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Confirm regioselectivity of alkylation by analyzing aromatic proton shifts (δ 6.5–7.3 ppm for benzyl groups) and methoxy singlet (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₉H₂₄N₂O₂, expected [M+H]⁺ = 313.1917).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. Advanced Consideration :
- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the piperazine ring) by growing single crystals in ethanol/water mixtures .
How can researchers address challenges related to regioselectivity during the alkylation of piperazine derivatives?
Advanced Research Question
- Protecting Groups : Temporarily block one nitrogen using tert-butoxycarbonyl (Boc) to direct alkylation to the desired position .
- Stepwise Synthesis : Prioritize bulkier substituents (e.g., 3-methoxybenzyl) first, as steric hindrance reduces competing reactions .
- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .
What in vitro assays are appropriate for evaluating the biological activity of this compound?
Advanced Research Question
- Receptor Binding Studies : Screen for dopamine or serotonin receptor affinity using radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) .
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC values) .
- Molecular Docking : Predict binding modes with targets like tyrosine kinases using AutoDock Vina and PDB structures (e.g., 4HKD) .
How do structural modifications influence the physicochemical properties of piperazine derivatives?
Advanced Research Question
- Methoxy Group Impact : The 3-methoxybenzyl substituent increases lipophilicity (logP ~2.5) compared to unsubstituted analogs, enhancing blood-brain barrier permeability .
- Comparative Analysis : Replace methoxy with nitro (electron-withdrawing) or trifluoromethyl (hydrophobic) groups to study effects on solubility and bioactivity .
What strategies resolve contradictory data on the biological activity of piperazine analogs?
Advanced Research Question
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine ) to identify trends.
- Structure-Activity Relationships (SAR) : Correlate substituent electronic profiles (Hammett constants) with activity changes .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
